molecular formula C8H7IN2O4 B8280750 Methyl 4-iodo-3-nitrophenylcarbamate

Methyl 4-iodo-3-nitrophenylcarbamate

Cat. No. B8280750
M. Wt: 322.06 g/mol
InChI Key: GKHMLCISYFKLSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-iodo-3-nitrophenylcarbamate is a useful research compound. Its molecular formula is C8H7IN2O4 and its molecular weight is 322.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-iodo-3-nitrophenylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-iodo-3-nitrophenylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 4-iodo-3-nitrophenylcarbamate

Molecular Formula

C8H7IN2O4

Molecular Weight

322.06 g/mol

IUPAC Name

methyl N-(4-iodo-3-nitrophenyl)carbamate

InChI

InChI=1S/C8H7IN2O4/c1-15-8(12)10-5-2-3-6(9)7(4-5)11(13)14/h2-4H,1H3,(H,10,12)

InChI Key

GKHMLCISYFKLSF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC(=C(C=C1)I)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a cooled (0° C.), yellow suspension of 4-iodo-3-nitroaniline (8.46 g, 32.0 mmol) in DCM (320 mL) and pyridine (2.85 mL, 35.2 mmol) was added methyl chloroformate (2.61 mL, 33.6 mmol) dropwise. The reaction mixture turned to light yellow solution and stirring was continued for 1.5 h. After 1.5 h, the reaction mixture was diluted with DCM, washed with saturated NaHCO3 solution followed by brine. The organic layers were dried over MgSO4, filtered and concentrated to obtain a residue. The residue was then dissolved in DCM (˜100 mL), then hexane (600 mL) was added to give a yellow suspension. The above suspension was filtered and the filtered solid was rinsed with hexane and air-dried to obtain the desired product as yellow solid (10.3 g, 100%). MS (ESI) m/z: 321.3 (M−H)+.
Quantity
8.46 g
Type
reactant
Reaction Step One
Quantity
2.85 mL
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
2.61 mL
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
100%

Synthesis routes and methods II

Procedure details

To a solution of 4-iodo-3-nitroaniline (1.320 g, 5 mmol) in DCM (50 mL) and pyridine (0.445 mL, 5.50 mmol) at 0° C. was added methyl chloroformate (0.407 mL, 5.25 mmol) dropwise. After stirring at 0° C. for 3 h, HPLC analysis showed the reaction to be complete. The reaction was then diluted with DCM, washed with brine and dried over MgSO4 to yield the crude product. The crude product was then dissolved in minimal DCM (˜20 mL) and hexane (200 mL) was added to give a yellow suspension. Filtered the solid rinsing with hexane and air-dried the solids to obtain a yellow solid as the desired product (1.51 g, 94%). MS (ESI) m/z: 322.9 (M+H)+.
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
0.445 mL
Type
reactant
Reaction Step One
Quantity
0.407 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
94%

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